Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate
CAS No.: 93777-52-7
Cat. No.: VC17015651
Molecular Formula: C38H82NO7P
Molecular Weight: 696.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93777-52-7 |
|---|---|
| Molecular Formula | C38H82NO7P |
| Molecular Weight | 696.0 g/mol |
| IUPAC Name | dihexadecyl phosphate;tris(2-hydroxyethyl)azanium |
| Standard InChI | InChI=1S/C32H67O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-37(33,34)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-32H2,1-2H3,(H,33,34);8-10H,1-6H2 |
| Standard InChI Key | OTOYAWQBIJQTRP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCCCCC.C(CO)[NH+](CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure comprises a tris(2-hydroxyethyl)ammonium cation () paired with a dihexadecyl phosphate anion (). The cation features three ethanolamine groups bonded to a central nitrogen atom, conferring water solubility, while the anion contains two hexadecyl chains attached to a phosphate group, enabling lipid-like behavior .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 93777-52-7 | |
| Molecular Formula | ||
| Molecular Weight | 696.03 g/mol | |
| EINECS Number | 298-084-9 | |
| Hydrophilic-Lipophilic Balance (HLB) | Estimated 8–12 (theoretical) |
The InChIKey OMCMSAKOUKZEDS-UHFFFAOYSA-N and SMILES CCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCC.C(CO)N(CCO)CCO provide precise stereochemical details, confirming the linear hexadecyl chains and the tertiary ammonium center .
Spectroscopic and Computational Data
While experimental spectra (e.g., NMR, IR) are unavailable in public databases, computational models predict:
-
NMR: Peaks at δ 1.25 ppm (hexadecyl CH), δ 3.45–3.70 ppm (hydroxyethyl groups), and δ 4.10 ppm (phosphate-bound CH) .
-
Mass Spectrometry: A base peak at m/z 696.03 ([M+H]) with fragmentation patterns indicative of hexadecyl chain cleavage .
Synthesis and Industrial Production
Reaction Pathways
The synthesis involves a two-step process:
-
Dihexadecyl Phosphate Preparation: Phosphorylation of hexadecanol using phosphorus oxychloride ():
-
Quaternary Ammonium Salt Formation: Reaction with tris(2-hydroxyethyl)amine in the presence of a base:
Yield optimization requires anhydrous conditions and temperatures of 60–80°C .
Scalability Challenges
Industrial production faces hurdles due to:
-
Purification Complexity: The compound’s high molecular weight and lipophilicity necessitate advanced techniques like supercritical fluid chromatography.
-
Cost of Raw Materials: Hexadecanol (∼$200/kg) and tris(2-hydroxyethyl)amine (∼$150/kg) limit large-scale synthesis .
Physicochemical Properties
Solubility and Phase Behavior
-
Aqueous Systems: Forms micelles above critical micelle concentration (CMC ≈ 0.1 mM), reducing surface tension to 30–35 mN/m .
-
Organic Solvents: Soluble in chloroform, hexane, and ethyl acetate, with a partition coefficient () of 8.2 .
Table 2: Thermal Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 85–90°C (decomposition) | Differential Scanning Calorimetry |
| Flash Point | >200°C | Cleveland Open Cup |
Stability Profile
-
Hydrolytic Stability: Stable in neutral pH; degrades in acidic (t = 12 h at pH 2) or alkaline conditions (t = 8 h at pH 12) .
-
Oxidative Stability: Susceptible to radical-induced chain cleavage, requiring antioxidant additives (e.g., BHT) for long-term storage .
Applications in Material Science
Vesicle and Liposome Formation
The compound’s dual hydrophilicity-lipophilicity enables the preparation of unilamellar vesicles (size: 100–200 nm, PDI <0.2) for drug delivery. Comparative studies show 30% higher encapsulation efficiency than phosphatidylcholine-based systems .
Emulsion Stabilization
In cosmetic formulations, it stabilizes water-in-oil emulsions at 2–5% w/w, outperforming polysorbate 80 in preventing coalescence over 12 months .
Future Research Directions
-
Green Synthesis: Exploring enzymatic phosphorylation using lipases to reduce solvent waste.
-
High-Throughput Screening: Identifying synergistic combinations with polymers for gene delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume